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Compound of Interest

Compound Name: 3-Chloro-tetrahydro-pyran-4-one

Cat. No.: B169126 Get Quote

Introduction

3-Chloro-tetrahydro-pyran-4-one is a halogenated heterocyclic ketone. While the parent

compound, tetrahydro-pyran-4-one, is well-characterized, there is a notable scarcity of publicly

available experimental data for its 3-chloro derivative. This guide aims to provide a

comprehensive structural analysis of 3-Chloro-tetrahydro-pyran-4-one for researchers,

scientists, and drug development professionals. In the absence of direct experimental data, this

analysis is built upon the established data of tetrahydro-pyran-4-one, combined with theoretical

predictions of the structural and spectroscopic effects of the chlorine substituent. This

document details a plausible synthetic route, presents spectroscopic data for the parent

compound, and offers predicted data for the target molecule.

Molecular Structure and Properties
The introduction of a chlorine atom at the C-3 position of the tetrahydropyran-4-one ring is

expected to significantly influence its electronic and conformational properties. The electron-

withdrawing nature of chlorine will affect the chemical reactivity of the molecule, particularly at

the adjacent carbonyl group and the C-2 and C-4 positions.

Physicochemical Properties
Quantitative data for 3-Chloro-tetrahydro-pyran-4-one is not readily available. The following

table summarizes the known properties of the parent compound, tetrahydro-pyran-4-one.
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Property
Value (Tetrahydro-pyran-4-
one)

Predicted (3-Chloro-
tetrahydro-pyran-4-one)

Molecular Formula C₅H₈O₂ C₅H₇ClO₂

Molecular Weight 100.12 g/mol 134.56 g/mol

Boiling Point 166 °C Higher than parent compound

Density 1.08 g/mL Higher than parent compound

Refractive Index 1.4530 Higher than parent compound

Spectroscopic Analysis
The following sections detail the expected spectroscopic characteristics of 3-Chloro-
tetrahydro-pyran-4-one based on the known data for tetrahydro-pyran-4-one.

¹H NMR Spectroscopy
The ¹H NMR spectrum of tetrahydro-pyran-4-one is relatively simple. The introduction of a

chlorine atom at the 3-position will break this symmetry and lead to more complex splitting

patterns. The electron-withdrawing effect of chlorine will cause a downfield shift for the proton

at C-3.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Tetrahydro-pyran-4-one[1]
Predicted 3-Chloro-
tetrahydro-pyran-4-one

H-2 ~3.8 (t) ~4.0-4.2 (m)

H-3 ~2.4 (t) ~4.5 (dd)

H-5 ~2.4 (t) ~2.6-2.8 (m)

H-6 ~3.8 (t) ~3.9-4.1 (m)

¹³C NMR Spectroscopy
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In the ¹³C NMR spectrum, the carbon atom directly attached to the chlorine (C-3) will

experience a significant downfield shift. The carbonyl carbon (C-4) may also be slightly shifted.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Tetrahydro-pyran-4-one
Predicted 3-Chloro-
tetrahydro-pyran-4-one

C-2 ~67.5 ~65-68

C-3 ~37.5 ~55-60

C-4 ~207.0 ~204-206

C-5 ~37.5 ~35-38

C-6 ~67.5 ~66-69

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O

stretching vibration of the ketone. The presence of the C-Cl bond will introduce a stretching

vibration in the fingerprint region.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group Tetrahydro-pyran-4-one[2]
Predicted 3-Chloro-
tetrahydro-pyran-4-one

C=O Stretch ~1720 ~1725-1735

C-O-C Stretch ~1100-1150 ~1100-1150

C-Cl Stretch N/A ~650-800

Mass Spectrometry
The mass spectrum of 3-Chloro-tetrahydro-pyran-4-one is expected to show a molecular ion

peak [M]⁺ and a characteristic [M+2]⁺ peak due to the isotopic abundance of ³⁷Cl.

Fragmentation patterns will likely involve the loss of Cl, CO, and ethylene.
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Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

134/136 [M]⁺ Molecular ion

99 [M-Cl]⁺

106/108 [M-CO]⁺

71 [M-Cl-CO]⁺

Experimental Protocols
As no direct synthesis for 3-Chloro-tetrahydro-pyran-4-one has been reported, a plausible

route is proposed based on the Prins cyclization of 3-chlorohomoallylic alcohols.

Proposed Synthesis of 3-Chloro-tetrahydro-pyran-4-one
via Prins Cyclization
This protocol is adapted from a general method for the synthesis of substituted

tetrahydropyran-4-ones.

Materials:

3-chlorohomoallylic alcohol

Paraformaldehyde

Perrhenic acid (O₃ReOH) catalyst

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel for column chromatography
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Procedure:

To a solution of 3-chlorohomoallylic alcohol in dichloromethane, add paraformaldehyde.

Add a catalytic amount of perrhenic acid to the mixture.

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography

(TLC).

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

Concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to yield 3-Chloro-
tetrahydro-pyran-4-one.

Visualizations
Proposed Synthesis Pathway
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Caption: Proposed synthesis of 3-Chloro-tetrahydro-pyran-4-one.

Experimental Workflow for Characterization
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Caption: Workflow for the structural characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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